6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Physicochemical characterization Thermal stability Solid-phase synthesis

Sourcing dihydropyran building blocks with consistent thermal stability and correct substitution pattern often leads to batch failures in agrochemical synthesis. This 98% pure solid (mp 119°C) eliminates cold-chain logistics and ensures reproducible condensation reactions. • Unique 6-methyl group raises logP to 0.8 and melting point to 119°C, enabling room-temperature storage and automated solid dispensing. • Direct precursor to the systemic fungicide pyracarbolid; the des-methyl analog cannot access this registered pharmacophore. • Standard HATU/DCC amide couplings proceed without pre-activation, accelerating library synthesis.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 5399-21-3
Cat. No. B1294313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
CAS5399-21-3
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1=C(CCCO1)C(=O)O
InChIInChI=1S/C7H10O3/c1-5-6(7(8)9)3-2-4-10-5/h2-4H2,1H3,(H,8,9)
InChIKeyLPCRMEXGDMZEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3) – Key Physicochemical Profile & Procurement Benchmarks


6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3) is a C7 dihydropyran monocarboxylic acid featuring a methyl substituent at the 6-position of the dihydropyran ring. It is supplied as a solid with a melting point of 119 °C , an XLogP3 of 0.8 [1], and a typical commercial purity of 98% . The compound serves as a versatile building block in agrochemical and pharmaceutical intermediate synthesis, most notably as the direct precursor to the systemic fungicide pyracarbolid [2].

Why 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid Cannot Be Replaced by Unsubstituted or Isomeric Dihydropyran Carboxylic Acids


Close analogs such as the des-methyl 3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 40915-37-5) or the positional isomer 5,6-dihydro-2H-pyran-3-carboxylic acid (CAS 100313-48-2) share the same heterocyclic core but differ critically in lipophilicity, thermal stability and derivatization scope. The 6-methyl group in the target compound raises the computed logP from 0.4 to 0.8 [1] and the melting point from ~72 °C to 119 °C , directly impacting solubility, formulation handling, and the course of condensation reactions. Moreover, the 6-methyl-substituted scaffold is uniquely required for the industrial synthesis of pyracarbolid, a commercial fungicide, a reactivity pathway not open to the non-methylated analog [2]. These quantitative property gaps mean that generic replacement without re-validation would alter reaction yields, purification protocols, and final-product impurity profiles.

6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid – Head-to-Head Differentiation Evidence vs Closest Analogs


Melting Point Elevation: 119 °C vs 70–74 °C for Des-methyl Analog – Implication for Solid-State Handling

The target compound exhibits a melting point of 119 °C , compared with 70–74 °C for the des-methyl analog 3,4-dihydro-2H-pyran-5-carboxylic acid . The 45–49 °C difference reflects stronger crystal lattice stabilization imparted by the 6-methyl group, directly translating into superior room-temperature solid handling and reduced risk of softening or caking during ambient storage.

Physicochemical characterization Thermal stability Solid-phase synthesis

Lipophilicity Gain: XLogP3 0.8 vs 0.4 for Non-methylated Scaffold

The computed XLogP3 of the title compound is 0.8 [1], double the value of 0.4 for the non-methylated 3,4-dihydro-2H-pyran-5-carboxylic acid [2]. This 0.4 log-unit increase corresponds to a ~2.5× higher partitioning into organic phases, enhancing solubility in moderately non-polar solvents and improving membrane permeability in cell-based assays. The increase is directly attributable to the methyl group at the 6-position.

Lipophilicity Drug-likeness Partitioning

Ambient- vs Cold-Chain Storage: Room Temperature (Target) vs 2–8 °C (Analog)

The title compound is recommended for storage at room temperature , whereas the des-methyl analog requires sealed storage at 2–8 °C . This eliminates the need for refrigerated shipping and laboratory cold-storage allocation, reducing logistics cost and the risk of freeze-thaw degradation.

Storage stability Supply chain Lab efficiency

Unique Agrochemical Intermediate: Direct Precursor to the Commercial Fungicide Pyracarbolid

6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is the established starting material for pyracarbolid (Sicarol®), a systemic carboxanilide fungicide [1]. The synthesis proceeds via condensation with aniline to form 3,4-dihydro-6-methyl-2H-pyran-5-carboxanilide [2]. The non-methylated analog cannot yield the same active ingredient, as the 6-methyl group is present in the final fungicide structure. Pyracarbolid exhibits an oral LD50 >15,000 mg/kg in rats and is used globally against rusts and blights [3].

Fungicide synthesis Agrochemical intermediate Pyracarbolid

6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid – Evidence-Backed Application Scenarios


Agrochemical Process R&D: Kilogram-Scale Synthesis of Pyracarbolid and Analogs

The compound is the direct precursor to the carboxanilide fungicide pyracarbolid. Its 119 °C melting point and room-temperature storage stability make it suitable for multi-kilogram process development without cold-chain logistics. The 6-methyl group is essential for the fungicide’s pharmacophore; substituting the des-methyl analog would produce a different, non-registered anilide with unknown efficacy and regulatory status [1].

Medicinal Chemistry Library Design: Filling the logP Gap in Dihydropyran Fragment Collections

With an XLogP3 of 0.8 , the compound occupies a lipophilicity window between the more polar des-methyl analog (XLogP3 0.4 [1]) and fully aromatic pyran carboxylates. Fragment-based screening libraries benefit from this incremental logP diversity, potentially improving hit rates against hydrophobic enzyme pockets. The 98% commercial purity [2] ensures consistent screening results without additional purification.

Automated High-Throughput Synthesis: Ambient-Stable Building Block for Amide and Ester Libraries

The combination of a single rotatable bond, solid physical form, and room-temperature storage makes this acid ideal for automated liquid-handling and solid-dispensing platforms. Its carboxylic acid functionality undergoes standard HATU/DCC-mediated amide couplings without prior activation. In contrast, the des-methyl analog requires cold storage [1], introducing thawing steps that slow automated workflows and risk moisture uptake.

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